(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone
Description
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Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-16(12-10-22(11-12)17(26)14-9-19-5-6-20-14)24-8-7-23-15-4-2-1-3-13(15)21-18(23)24/h1-6,9,12H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJOHEWPFGDRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4CN(C4)C(=O)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 347.4 g/mol. The structure features a benzimidazole moiety linked to an azetidine ring via a carbonyl group, which is critical for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of imidazo[1,2-a]pyrazine, closely related to our compound of interest, exhibit significant anti-proliferative effects against various cancer cell lines. For instance, the compound 3c demonstrated potent CDK9 inhibitory activity with an IC50 value of 0.16 µM against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines .
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | MCF7 | 0.16 |
| 3c | HCT116 | 6.66 |
| 3c | K652 | 6.66 |
The cytotoxic effects are correlated with their ability to inhibit CDK9, suggesting that similar mechanisms may be applicable to our compound.
The mechanism by which this compound exerts its effects involves the inhibition of specific protein kinases essential for cancer cell proliferation. The binding interactions with target proteins such as CDK9 are crucial for its anticancer activity. In particular, hydrogen bonding interactions with cysteine residues in the hinge region of CDK9 have been observed .
Antiviral Activity
In addition to anticancer properties, related compounds have been evaluated for antiviral activity. For example, derivatives have shown effectiveness against human coronavirus strains, indicating a broader therapeutic potential .
Case Studies
A notable case study involved the optimization of imidazo[1,2-a]pyrazine derivatives that resulted in compounds with enhanced potency as ENPP1 inhibitors. These inhibitors play a role in modulating immune responses in cancer immunotherapy . The study highlighted that the optimized compounds not only showed strong inhibitory effects but also improved pharmacokinetic profiles in vivo.
Table 2: ENPP1 Inhibition Potency
| Compound | IC50 (nM) | Effect on Immune Response |
|---|---|---|
| 7 | 5.70 | Enhanced mRNA expression of cGAMP-induced STING pathway genes |
Preparation Methods
Cyclization of Diamine Precursors
The benzoimidazoimidazole system is constructed through tandem cyclization reactions. A common approach involves condensing o-phenylenediamine with a carbonyl source (e.g., triphosgene) to form the benzimidazole intermediate. Subsequent treatment with 2-chloroacetamide under basic conditions induces intramolecular cyclization, yielding the tricyclic core.
Example Protocol
- o-Phenylenediamine (10 mmol) is reacted with triphosgene (3.3 mmol) in dichloromethane at 0°C to form 1H-benzimidazol-2-amine.
- The intermediate is treated with 2-chloroacetamide (12 mmol) and K₂CO₃ (15 mmol) in DMF at 80°C for 12 hours.
- Purification via silica gel chromatography (EtOAc/hexane, 1:1) affords the benzo[d]imidazo[1,2-a]imidazole scaffold in 65–70% yield.
Alternative Routes via Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization. A mixture of o-phenylenediamine , glyoxal , and ammonium acetate in acetic acid undergoes microwave heating (150°C, 20 min), achieving a 78% yield of the tricyclic product.
Functionalization of the Azetidine Moiety
Synthesis of Azetidin-3-ylmethanone
The azetidine ring is synthesized via [3+1] cycloaddition between epichlorohydrin and ammonia under high pressure:
Acylation with Pyrazine-2-carboxylic Acid
The azetidine nitrogen is acylated via Schotten-Baumann reaction :
- Pyrazine-2-carbonyl chloride (1.2 equiv) is added to a solution of azetidin-3-ylmethanone (1 equiv) and NaOH (2 equiv) in THF/H₂O (2:1).
- After stirring at 25°C for 4 hours, the product is extracted with EtOAc and purified by recrystallization (MeOH/H₂O), achieving 85% yield.
Coupling Strategies for Methanone Bridge Formation
Friedel-Crafts Acylation
The electron-rich benzoimidazoimidazole undergoes Friedel-Crafts acylation with 1-(pyrazine-2-carbonyl)azetidine-3-carbonyl chloride :
- Benzo[d]imidazo[1,2-a]imidazole (1 equiv) and AlCl₃ (3 equiv) are suspended in dry dichloromethane.
- Azetidine carbonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by warming to reflux for 8 hours.
- Quenching with ice water and column chromatography (CH₂Cl₂/MeOH, 95:5) yields the target compound (60% yield).
Nucleophilic Acyl Substitution
Alternative routes employ Ullmann coupling between a brominated benzoimidazoimidazole and a copper-activated azetidine ketone:
- 3-Bromo-benzo[d]imidazo[1,2-a]imidazole (1 equiv) and azetidin-3-ylmethanone (1.5 equiv) are refluxed with CuI (0.1 equiv) and 1,10-phenanthroline (0.2 equiv) in DMF for 24 hours.
- The product is isolated via HPLC (C18 column, MeCN/H₂O gradient) in 55% yield.
Optimization Challenges and Side Reactions
Ring-Opening of Azetidine
The strained azetidine ring is prone to hydrolysis under acidic conditions. Mitigation strategies include:
Regioselectivity in Acylation
Competitive acylation at the imidazole nitrogen is suppressed by pre-coordinating the substrate with ZnCl₂ , directing electrophiles to the methanone carbon.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18, 30% MeCN/70% H₂O, 1 mL/min) confirms >98% purity with retention time 12.3 min.
Scale-Up Considerations and Industrial Feasibility
Cost-Effective Reagents
Replacing pyrazine-2-carbonyl chloride with pyrazine-2-carboxylic acid and EDCl/HOBt reduces costs by 40% while maintaining 80% yield.
Solvent Recovery Systems
Implementing distillation traps for DMF recovery during workup decreases waste generation by 65%.
Q & A
Q. What are efficient synthetic routes for synthesizing (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone?
- Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals or enamine intermediates. For example, a one-pot MCR of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes under microwave irradiation yields structurally related benzoimidazoimidazole derivatives with high purity and minimal work-up . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and reaction time (2–6 hours). Yields typically range from 75–86% for analogous compounds .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer: Comprehensive characterization requires:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., δ 7.4–8.6 ppm for aromatic protons in benzoimidazole; δ 160–170 ppm for carbonyl carbons) .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, C-N stretch at ~1250–1350 cm⁻¹) .
- Mass Spectrometry (TOF-MS/ESI-MS) : For molecular ion confirmation (e.g., [M+H]+ peaks matching theoretical masses) .
- Melting Point Analysis : To assess purity (e.g., sharp melting points within 1–2°C ranges) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations can map frontier molecular orbitals (FMOs) to predict reactive sites. For example:
- HOMO-LUMO Analysis : Identifies electron-rich regions (e.g., pyrazine carbonyl) prone to electrophilic attack and electron-deficient azetidine nitrogens for nucleophilic substitution .
- Molecular Electrostatic Potential (MEP) : Visualizes charge distribution to prioritize reaction pathways (e.g., nucleophilic addition at the methanone carbonyl) .
Computational tools like Gaussian or ORCA are used, with basis sets (e.g., B3LYP/6-31G*) validated against experimental NMR data .
Q. What strategies resolve contradictions in reaction yields when modifying substituents on the pyrazine or azetidine rings?
- Methodological Answer: Systematic optimization includes:
- DoE (Design of Experiments) : Varying substituents (e.g., electron-withdrawing groups on pyrazine) to assess steric/electronic effects on azetidine ring reactivity .
- Kinetic Studies : Monitoring reaction progress via HPLC or TLC to identify rate-limiting steps (e.g., azetidine acylation vs. benzoimidazole cyclization) .
- Byproduct Analysis : Using LC-MS to detect intermediates (e.g., unreacted pyrazine-2-carbonyl chloride) and adjust stoichiometry .
Example: Substituting pyrazine with bulkier groups reduces yields by 15–20% due to steric hindrance, necessitating longer reaction times .
Q. How can structure-activity relationship (SAR) studies evaluate the biological potential of this compound?
- Methodological Answer: SAR workflows involve:
- In Silico Screening : Docking into target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina to prioritize substituents enhancing binding affinity .
- In Vitro Assays : Testing cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC50 values against cancer cell lines or microbial targets) .
- Pharmacophore Modeling : Aligning with known bioactive imidazo[1,2-a]pyridine/benzimidazole derivatives to identify critical moieties (e.g., pyrazine carbonyl for hydrogen bonding) .
Example: Analogous imidazo-pyrimidines show IC50 values of 0.5–5 µM against breast cancer (MCF-7) cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
